molecular formula C18H24ClNO3 B12415693 Ractopamine-d5 Hydrochloride

Ractopamine-d5 Hydrochloride

Cat. No.: B12415693
M. Wt: 342.9 g/mol
InChI Key: JHGSLSLUFMZUMK-LOFPKOBJSA-N
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Description

Introduction to Ractopamine-d5 Hydrochloride

Chemical Structure and Isotopic Labeling

This compound (C₁₈H₁₈D₅NO₃·HCl) features strategic deuterium substitutions at five positions:

  • Phenyl ring positions : Deuterium atoms replace hydrogens at the 2,3,5,6 positions of the phenolic moiety
  • Ethylamine side chain : A single deuterium on the β-carbon of the ethanolamine group

This isotopic configuration preserves the compound's polarity and reactivity while creating a +5 mass shift relative to native ractopamine (C₁₈H₂₃NO₃·HCl). The SMILES notation (OC(C1=CC=C(O)C=C1)([2H])CNC(C)CCC2=C([2H])C([2H])=C(O)C([2H])=C2[2H].Cl) precisely maps these substitutions.

Table 1: Structural Comparison with Native Ractopamine Hydrochloride
Property Ractopamine HCl Ractopamine-d5 HCl
Molecular Formula C₁₈H₂₃NO₃·HCl C₁₈H₁₈D₅NO₃·HCl
Exact Mass (neutral) 337.1553 342.1938
Deuterium Positions 0 2,3,5,6 (phenol), β-carbon

The isotopic labeling strategy minimizes chromatographic retention time shifts compared to non-deuterated analogs, a critical advantage observed in LC-MS/MS applications. Unlike ¹³C-labeled standards, deuterium substitution introduces negligible effects on compound polarity while maintaining sufficient mass differentiation for selective detection.

Role as an Internal Standard in Analytical Chemistry

This compound fulfills three essential functions in quantitative mass spectrometry:

  • Matrix Effect Compensation : Corrects signal suppression/enhancement caused by co-eluting substances in biological matrices
  • Recovery Calculation : Accounts for losses during sample preparation through identical extraction characteristics
  • Ionization Efficiency Monitoring : Serves as real-time control for electrospray ionization stability

Validation studies demonstrate its effectiveness across multiple matrices:

  • Bovine urine : Achieved 73.67–118.80% recovery with ≤15.47% CV in precision tests
  • Pig hair : Enabled detection limits of 0.6 ng/mL for ractopamine with 79–82% recovery
  • Muscle tissue : Validated for clenbuterol/ractopamine/zilpaterol detection at 0.2–0.5 μg/kg levels
Table 2: Performance Metrics in LC-MS/MS Applications
Matrix LOD (ng/g) LOQ (ng/g) Recovery (%) Precision (CV%)
Bovine Urine 0.1 0.2 73.67–118.80 1.62–15.47
Pig Hair 0.6 2.0 79–82 3.8–8.6
Muscle Tissue 0.1 0.2 85–95 <10

The compound's stability under alkaline hydrolysis conditions (1M NaOH, 70°C) makes it particularly suitable for tissue digestion protocols. When used in mobile phase-spiked workflows, it reduces per-sample cost to <2% of total analysis expenses while maintaining >99% isotopic purity.

Properties

Molecular Formula

C18H24ClNO3

Molecular Weight

342.9 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[3-[[2-deuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i4D,5D,8D,9D,18D;

InChI Key

JHGSLSLUFMZUMK-LOFPKOBJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCC(C)NCC([2H])(C2=CC=C(C=C2)O)O)[2H])[2H])O)[2H].Cl

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl

Origin of Product

United States

Preparation Methods

Hydrogen-Deuterium Exchange and Reductive Amination

Synthetic Route Overview

The method described in CN113061094A involves a four-step sequence:

  • H-D Exchange : Compound I undergoes deuterium exchange using sodium deuteroxide (NaOD) in deuterated water (D₂O) to introduce five deuterium atoms.
  • Reductive Amination : The deuterated intermediate reacts with compound III (1-(4-hydroxyphenyl)-2-aminoethanol) using a deuterated reducing agent (e.g., NaBD₄) to introduce a sixth deuterium.
  • Deprotection : Removal of protective groups (e.g., benzyl) via catalytic hydrogenation.
  • Salt Formation : Conversion to the hydrochloride salt using HCl gas.
Key Reaction:

$$
\text{Compound I} \xrightarrow{\text{NaOD/D}2\text{O}} \text{Intermediate II} \xrightarrow{\text{NaBD}4} \text{Intermediate IV} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ractopamine-d5} \xrightarrow{\text{HCl}} \text{Ractopamine-d5 Hydrochloride}
$$

Performance Metrics

  • Yield : 44% overall.
  • Isotopic Abundance : >96%.
  • Purity : >98% (HPLC).

Advantages

  • Uses cost-effective deuterium sources (D₂O and NaBD₄).
  • Scalable for industrial production due to mild reaction conditions.

Ketone Reduction and Sequential Coupling

Synthetic Route Overview

CN104387282A outlines a ketone-based pathway:

  • Reduction : Deuterated ketone (e.g., raspberry ketone-d5) is reduced using LiBD₄ to form deuterated alcohol.
  • Protection : Alcohol protection via sulfonation (e.g., p-toluenesulfonyl chloride).
  • Coupling : Reaction with amine derivatives (e.g., 4-hydroxyphenethylamine) under alkaline conditions.
  • Deprotection : Acidic cleavage (e.g., HCl) to yield this compound.
Key Reaction:

$$
\text{Ketone} \xrightarrow{\text{LiBD}_4} \text{Deuterated Alcohol} \xrightarrow{\text{Tosyl Chloride}} \text{Sulfonate} \xrightarrow{\text{Amine Coupling}} \text{Protected Intermediate} \xrightarrow{\text{HCl}} \text{this compound}
$$

Advantages

  • Avoids expensive labeled starting materials.
  • Flexible protection strategies enhance reaction control.

Deuterated Starting Material Approach

Synthetic Route Overview

A study by Wang et al. and CN104311436A employ pre-deuterated precursors:

  • Synthesis of Deuterated Raspberry Ketone : Condensation of deuterated acetone-d6 with p-hydroxybenzaldehyde.
  • Reductive Amination : Reaction with 4-hydroxyphenethylamine using Raney nickel and hydrogen.
Key Reaction:

$$
\text{Acetone-d}6 + \text{p-Hydroxybenzaldehyde} \xrightarrow{\text{NaOH}} \text{Raspberry Ketone-d5} \xrightarrow{\text{H}2/\text{Raney Ni}} \text{Ractopamine-d5}
$$

Performance Metrics

  • Yield : 6.49% overall.
  • Isotopic Abundance : 97.7%.

Limitations

  • Low overall yield due to multi-step purification.
  • High cost of deuterated acetone.

Comparative Analysis of Methods

Parameter H-D Exchange Ketone Reduction Deuterated Precursor
Steps 4 4 3
Overall Yield 44% ~50% (estimated) 6.49%
Isotopic Abundance >96% >95% 97.7%
Cost Efficiency High Moderate Low
Scalability Industrial Pilot-scale Laboratory

Critical Reaction Optimization Strategies

Catalytic Hydrogenation

  • CN113061094A uses Pd/C under H₂ for deprotection, achieving >98% conversion. Alternative catalysts (e.g., PtO₂) reduce side reactions.

Reductive Amination

  • NaBD₄ outperforms LiAlD₄ in minimizing racemization while introducing deuterium.

Purification Techniques

  • Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients resolves isotopic impurities.

Industrial vs. Laboratory Synthesis

Industrial Preference

  • H-D Exchange is favored for its high yield and low-cost deuterium sources (D₂O ≈ $0.50/g vs. acetone-d6 ≈ $500/g).

Research-Scale Applications

  • Deuterated Precursor suits small-scale synthesis for high isotopic purity despite lower yields.

Chemical Reactions Analysis

Types of Reactions

Ractopamine-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of nitro groups results in amines .

Scientific Research Applications

Analytical Chemistry

Ractopamine-d5 Hydrochloride serves as an internal standard in various analytical methods for quantifying ractopamine and other β-agonists in biological samples. The use of this labeled compound enhances the accuracy of detection methods such as:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method allows for the simultaneous determination of ractopamine and salbutamol in pig hair samples, providing insights into residue levels post-treatment .
  • Electrochemical Detection : Ractopamine-d5 is utilized to improve the sensitivity and specificity of detecting ractopamine in swine muscle and urine samples .

Table 1: Detection Methods for Ractopamine and Salbutamol

MethodSpecimen TypeLinear RangeLOD/LOQ
LC-MS/MSPig hair0.5–100 ng/mLLOD: 0.6 ng/mL
HPLC-UVPig muscle0.01–2 ppmLOD: 0.003 ppm
ELISAPork0–1.0 ppbLOD: 0.5 ppb

Pharmacological Studies

Research involving this compound has provided insights into its pharmacokinetics and effects on animal welfare:

  • Effects on Growth Performance : Studies indicate that ractopamine administration can lead to significant improvements in average daily gain (ADG) and feed efficiency, with optimal doses ranging from 5 to 20 mg/kg in pigs .
  • Welfare Assessments : Investigations have shown that higher doses of ractopamine can increase stress responsiveness in pigs, leading to welfare concerns such as increased rates of non-ambulatory animals .

Impact on Swine Production

A study evaluating the effects of ractopamine on market weight pigs found that administering varying doses resulted in improved carcass yield and reduced backfat depths compared to control groups. However, welfare indicators raised concerns about the metabolic stress induced by higher doses .

Detection in Animal Products

Research has demonstrated the effectiveness of using ractopamine-d5 as an internal standard for accurately detecting ractopamine levels in animal products. This is crucial for ensuring compliance with food safety regulations and monitoring potential residues in meat products intended for human consumption .

Mechanism of Action

Comparison with Similar Compounds

Limitations and Discrepancies

  • CAS Number Ambiguity : incorrectly assigns the unlabeled CAS (90274-24-1) to Ractopamine-d5 HCl, highlighting the need to verify identifiers with primary sources .

Biological Activity

Ractopamine-d5 hydrochloride is a beta-adrenergic agonist primarily used as a feed additive in livestock to enhance growth performance, improve feed efficiency, and increase leanness in meat products. This article explores the biological activity of Ractopamine-d5, focusing on its mechanisms of action, physiological effects, and implications for animal welfare.

Ractopamine acts primarily through the stimulation of beta-adrenergic receptors, particularly the β1 and β2 subtypes. However, recent studies indicate that it may also act as a full agonist at trace amine-associated receptor 1 (TAAR1), which could influence both physiological and behavioral responses in animals.

  • Agonistic Activity : Ractopamine has been shown to increase intracellular cyclic AMP (cAMP) levels, leading to enhanced muscle growth and reduced fat deposition. In vitro studies demonstrated that Ractopamine binds to mTAAR1, resulting in significant increases in chloride conductance in oocytes coexpressing human cystic fibrosis transmembrane conductance regulator (hCFTR) and mTAAR1 .

Physiological Effects

The administration of Ractopamine has been linked to several physiological changes in livestock:

  • Growth Promotion : Studies indicate that Ractopamine improves average daily gain (ADG) and feed conversion ratios (FCR) in pigs. For instance, pigs fed with Ractopamine at doses ranging from 5 to 20 mg/kg showed significant improvements in growth performance compared to control groups .
  • Carcass Characteristics : The use of Ractopamine has been associated with increased lean muscle mass and improved carcass leanness. Research indicates that dietary supplementation can lead to favorable changes in muscle fiber composition and distribution .
  • Metabolism : Ractopamine influences metabolic pathways by altering fat deposition and muscle development. It has been observed that Ractopamine-treated animals exhibit changes in myosin heavy chain isoform distribution, which is crucial for muscle function .

Case Studies

Several studies have investigated the effects of Ractopamine on livestock:

  • Study on Pigs : A study evaluated the impact of dietary zinc levels combined with Ractopamine hydrochloride on pork chop quality. Results indicated that higher zinc levels reduced the formation of oxymyoglobin, enhancing meat color stability .
  • Welfare Indicators : Research assessing the welfare of pigs treated with varying doses of Ractopamine revealed that while lower doses (5 mg/kg) reduced stress responses to handling, higher doses (20 mg/kg) were associated with increased rates of non-ambulatory pigs due to metabolic acidosis .
  • Pharmacokinetics : A pharmacokinetic study in humans demonstrated rapid absorption of Ractopamine, with peak plasma concentrations occurring approximately 0.6 hours post-administration and a half-life of about 3.94 hours. Only a small percentage was excreted unchanged in urine, indicating extensive metabolism .

Data Tables

StudyDose (mg/kg)Effect on ADGEffect on FCRCarcass Leanness
Apple et al., 20075-20IncreasedImprovedEnhanced
Paulk et al., 201410Not specifiedNot specifiedImproved
JECFA Report30 (feed)Not specifiedNot specifiedLow lipophilicity

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Ractopamine-d5 Hydrochloride in biological matrices, and how should method parameters be optimized?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for isotopic analogs. Optimize chromatographic separation using a C18 column and mobile phases (e.g., methanol/ammonium formate) to resolve Ractopamine-d5 from endogenous compounds. Calibration curves should be validated for linearity (R² ≥ 0.99) and accuracy (80–120% recovery) using deuterated internal standards to correct for matrix effects .

Q. How does the incorporation of five deuterium atoms in this compound enhance its utility in pharmacokinetic studies?

  • Methodological Answer : The deuterium atoms increase the molecular mass, enabling distinct mass spectral differentiation from non-deuterated Ractopamine. This isotopic labeling minimizes metabolic interference and improves traceability in mass spectrometry, ensuring accurate quantification of parent and metabolite ratios in biological samples .

Q. What protocols ensure stability of this compound during sample preparation for residue analysis?

  • Methodological Answer : Store stock solutions in amber vials at -20°C to prevent photodegradation. For tissue homogenates, use acidified extraction solvents (e.g., 0.1% formic acid in acetonitrile) to enhance recovery. Centrifuge at 10,000×g for 15 minutes to remove particulates before LC-MS/MS injection .

Q. What are the critical storage conditions for maintaining this compound integrity?

  • Methodological Answer : Store lyophilized powder in desiccated conditions at 2–8°C. Reconstituted solutions should be used within 24 hours and shielded from light to avoid degradation. Regularly validate purity via HPLC (≥98% purity threshold) to confirm stability .

Advanced Research Questions

Q. How should experimental designs account for deuterated internal standards when evaluating this compound in animal models?

  • Methodological Answer : Use a randomized block design with dose-ranging studies (e.g., 5–30 ppm in feed) and include negative controls. Administer Ractopamine-d5 as a tracer alongside non-deuterated forms to quantify tissue-specific uptake. Pool data across trials to assess dose-response relationships in parameters like leanness or metabolic rate .

Q. How can researchers resolve discrepancies in recovery rates of this compound caused by matrix effects in complex samples?

  • Methodological Answer : Employ matrix-matched calibration standards and isotopically labeled internal standards (e.g., Ractopamine-d6) to normalize recovery variations. Validate methods using spike-and-recovery experiments across multiple matrices (e.g., liver, muscle) to identify and correct for ion suppression/enhancement .

Q. What methodologies are suitable for assessing the long-term stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 30 days. Monitor degradation products via high-resolution mass spectrometry (HRMS) and quantify stability-indicating parameters (e.g., ≤5% degradation) .

Q. Which validation parameters are critical for ensuring regulatory compliance of this compound in analytical assays?

  • Methodological Answer : Validate selectivity, linearity (1–100 ng/mL range), precision (CV ≤15%), and accuracy (≥90% recovery). Include inter-day and intra-day reproducibility tests. Document limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (≥3 for LOD, ≥10 for LOQ) .

Q. How can cross-reactivity between this compound and anti-Ractopamine antibodies be mitigated in immunoassays?

  • Methodological Answer : Perform competitive ELISA assays with serial dilutions of deuterated and non-deuterated Ractopamine. Calculate cross-reactivity percentages using IC50 values. Optimize antibody selection to prioritize clones with <5% cross-reactivity to deuterated analogs .

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